molecular formula C13H19NO B1649288 (R)-Ibuprofenamide CAS No. 121839-78-9

(R)-Ibuprofenamide

カタログ番号: B1649288
CAS番号: 121839-78-9
分子量: 205.30 g/mol
InChIキー: REUQKCDCQVNKLW-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-(4-イソブチルフェニル)プロピオンアミドは、よく知られた非ステロイド性抗炎症薬(NSAID)であるイブプロフェンのキラルアミド誘導体です。

準備方法

合成経路と反応条件

(R)-2-(4-イソブチルフェニル)プロピオンアミドの合成は、通常、(R)-イブプロフェンのアミド化を伴います。一般的な方法の1つは、(R)-イブプロフェンを、ジシクロヘキシルカルボジイミド(DCC)またはN,N'-ジイソプロピルカルボジイミド(DIC)などのカップリング剤の存在下で、アンモニアまたはアミンと反応させることです。 反応は通常、ジクロロメタンまたはテトラヒドロフランなどの有機溶媒中で室温で行われます .

工業生産方法

(R)-2-(4-イソブチルフェニル)プロピオンアミドの工業生産には、同様の合成経路が採用される場合がありますが、規模は大きくなります。連続フローリアクターと自動化システムの使用により、生産プロセスの効率と収率を向上させることができます。 さらに、再結晶やクロマトグラフィーなどの精製技術が用いられて、高純度の目的の生成物が得られます .

化学反応の分析

Hydrolysis to (R)-Ibuprofen

(R)-Ibuprofenamide undergoes enzymatic hydrolysis to yield (R)-ibuprofen, a non-steroidal anti-inflammatory drug (NSAID). Key findings include:

  • Catalyst : Nocardia corallina B-276 cells catalyze hydrolysis with high enantioselectivity, achieving >99% enantiomeric excess (ee) for (R)-ibuprofen .

  • Reaction Pathway :

    • Step 1 : Ibuprofen nitrile (1) is hydrolyzed to ibuprofen amide (2) via nitrile hydratase (NHase).

    • Step 2 : Amidases convert (2) to (R)-ibuprofen (3) .

  • Deracemization : Despite initial low enantioselectivity in (2) , a stereoinversion mechanism converts (S)-(3) to (R)-(3) , enhancing optical purity .

ParameterValueSource
Yield of (3) 73%
Enantiomeric excess (ee)>99%
Reaction time72 hours

Pharmacological Activity

This compound derivatives show promise in modulating endocannabinoid and prostaglandin pathways:

  • FAAH Inhibition : Reduces degradation of anandamide, enhancing its analgesic effects .

  • COX-2 Interaction : Weak inhibition under standard assays but increased potency with anandamide as substrate (IC₅₀ ~6–19 μM) .

  • In Vivo Efficacy : Compound 2 demonstrated activity in murine visceral nociception models, unaffected by CB receptor antagonists .

Analytical Characterization

  • 1H NMR : Key signals include benzylic hydrogen shifts (e.g., 3.73 ppm for (3) ) and pyridine ring protons (7.07–8.44 ppm) .

  • IR Spectroscopy : Carboxylic acid O-H stretch (3300–2400 cm⁻¹) and carbonyl peaks (1706 cm⁻¹) .

科学的研究の応用

Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), exhibits molecular chirality, existing in R- and S-enantiomeric forms . It is generally thought that the S-enantiomer has higher prostaglandin synthesis activity . The R-enantiomer was once considered a prodrug for the S-form . However, research has revealed potential uses for R-ibuprofen, including its possible application in cancer and Alzheimer's disease treatments .

R-Ibuprofenamide

Rac-Ibuprofen Amide is an impurity of Ibuprofen and has the molecular formula C13H19NOC_{13}H_{19}NO .

Preclinical Studies of Ibuprofen Derivatives

  • Phospho-glycerol-ibuprofen-amide (PGIA): A novel ibuprofen derivative, PGIA, has shown strong efficacy against glioblastoma multiforme (GBM) in preclinical models . PGIA was found to be more potent than ibuprofen in suppressing the growth of human GBM cell lines and was more efficacious than ibuprofen in reducing GBM cell growth in mice . It also crosses the blood-brain barrier when properly formulated, reaching the target tissue, and establishes cyclin D1 as an important molecular target .

Prodrugs of Ibuprofen

  • N-Mannich base derivatives of ibuprofenamide: Prodrugs such as N-(morpholinomethyl) ibuprofenamide hydrochloride (IBMB-M) and N-(piperidinomethyl) ibuprofenamide hydrochloride (IBMB-P) release ibuprofen slowly, providing a sustained effect . In vivo pharmacokinetic studies on rabbits showed that ibuprofen appeared after 2 hours, and therapeutic concentrations were reached after 4 hours .

作用機序

(R)-2-(4-イソブチルフェニル)プロピオンアミドの作用機序は、イブプロフェンと同様に、シクロオキシゲナーゼ(COX)酵素の阻害を伴います。COX酵素を阻害することにより、この化合物は、炎症や痛みのメディエーターであるプロスタグランジンの産生を抑制します。 これは、その抗炎症作用と鎮痛作用をもたらします .

類似の化合物との比較

類似の化合物

ユニークさ

(R)-2-(4-イソブチルフェニル)プロピオンアミドは、そのキラルな性質と特定のアミド官能基によりユニークです。 これらの特徴により、キラルな相互作用を研究し、新しいキラル薬物を開発するための貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Uniqueness

®-2-(4-Isobutyl-phenyl)-propionamide is unique due to its chiral nature and specific amide functional group. These characteristics make it a valuable compound for studying chiral interactions and developing new chiral drugs .

生物活性

(R)-Ibuprofenamide is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention for its potential biological activities, particularly in the context of pain relief and anti-inflammatory effects. Recent studies have explored its enzymatic transformations, pharmacological efficacy, and mechanisms of action, contributing to a deeper understanding of its biological activity.

Enzymatic Transformations

Research indicates that this compound can be hydrolyzed by specific microorganisms, leading to the formation of ibuprofen. For instance, Nocardia corallina has been shown to catalyze the hydrolysis of ibuprofen nitrile to ibuprofen amide and subsequently to ibuprofen itself. The yield for this transformation was reported at 73% with an enantiomeric excess (ee) greater than 99% for the (R)-enantiomer, demonstrating the compound's potential for biotransformation processes .

Inhibitory Properties

In vitro studies have revealed that this compound exhibits significant inhibitory activity against various enzymes related to pain and inflammation. Notably, it has been shown to inhibit fatty acid amide hydrolase (FAAH) with an IC50 value significantly lower than that of ibuprofen itself. This dual inhibition mechanism suggests that this compound may provide enhanced therapeutic effects compared to its parent compound .

Case Studies and Pharmacological Efficacy

A notable case study involved the development of phospho-glycerol-ibuprofen-amide (PGIA), a novel derivative of ibuprofen that includes this compound as a structural component. PGIA demonstrated a 3.7- to 5.1-fold increase in potency against glioblastoma multiforme (GBM) cell lines compared to ibuprofen. The mechanism of action was linked to the degradation of cyclin D1 via the proteasome pathway, indicating a potential role in cancer therapy .

Table 1: Comparative Potency of PGIA vs. Ibuprofen in GBM Cell Lines

CompoundIC50 Value (µM)Efficacy (%)
PGIA189 - 44791 - 87
IbuprofenHigherLower

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cyclin D1 : This leads to cell cycle arrest in cancer cells, providing a targeted approach for tumor suppression.
  • Fatty Acid Amide Hydrolase Inhibition : This action enhances endocannabinoid levels, potentially contributing to analgesic effects and reducing inflammation.
  • Biotransformation Pathways : The ability of specific microorganisms to convert this compound into active metabolites further illustrates its relevance in biocatalytic applications.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for (R)-Ibuprofenamide, and how do researchers optimize reaction conditions?

  • Methodology : The catalytic hydration of 2-(4-isobutylphenyl)propionitrile in pure aqueous medium is a common method, utilizing transition metal catalysts (e.g., Ru or Pd) under mild temperatures (60–80°C) to achieve high yields (85–92%) . Optimization involves adjusting pH (7.5–8.5), catalyst loading (0.5–2 mol%), and reaction time (12–24 hrs). Characterization via HPLC and NMR ensures purity (>98%) .

Q. How do researchers validate the enantiomeric purity of this compound in pharmacological studies?

  • Methodology : Chiral chromatography (e.g., Chiralpak AD-H column) with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm is standard. Confirmation requires comparison with racemic standards and circular dichroism (CD) spectroscopy to verify optical rotation .

Q. What in vitro assays are used to evaluate the anti-inflammatory activity of this compound?

  • Methodology : COX-1/COX-2 inhibition assays using human recombinant enzymes, with IC₅₀ calculations via nonlinear regression. Parallel studies on prostaglandin E₂ (PGE₂) suppression in macrophage cell lines (e.g., RAW 264.7) validate specificity. Data must include statistical significance (p < 0.05, ANOVA) and control comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data between this compound and its enantiomers?

  • Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design blinded, dose-response studies across multiple models (e.g., carrageenan-induced edema vs. adjuvant arthritis). Meta-analysis of existing data with heterogeneity testing (I² statistic) identifies confounding variables (e.g., bioavailability differences) .

Q. What kinetic models are suitable for optimizing this compound synthesis under phase-transfer catalysis (PTC) conditions?

  • Methodology : Use pseudo-first-order kinetics with Arrhenius plots to determine activation energy (Eₐ). Monitor reaction progress via in situ FTIR or GC-MS. For PTC, the Eley-Rideal mechanism is often applicable, requiring quantification of interfacial mass transfer and catalyst turnover frequency .

Q. How should researchers design studies to assess context-dependent pharmacological activity of this compound (e.g., neuroinflammation vs. peripheral inflammation)?

  • Methodology : Contextualize similarity searches using semantic enrichment (e.g., SciFinder contextual filters). For neuroinflammation, prioritize microglial cell models and blood-brain barrier permeability assays. For peripheral inflammation, focus on synovial fibroblast IL-6 suppression and NF-κB pathway analysis .

Q. What strategies mitigate batch-to-batch variability in this compound crystallinity during scale-up?

  • Methodology : Polymorph screening via high-throughput XRPD and DSC. Optimize crystallization solvents (e.g., ethanol/water mixtures) using Ostwald ripening kinetics. Process analytical technology (PAT) tools, such as Raman spectroscopy, enable real-time monitoring .

Q. How do researchers validate analytical methods for this compound stability under accelerated degradation conditions?

  • Methodology : Forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) followed by LC-MS/MS to identify degradation products. Method validation per ICH Q2(R1) guidelines, including precision (RSD < 2%), accuracy (98–102%), and robustness (column temperature ±5°C) .

Q. Methodological Best Practices

Q. What frameworks guide the design of comparative studies between this compound and other NSAIDs?

  • Recommendations : Use PICO (Population: in vivo models; Intervention: dose-equivalent NSAIDs; Comparison: COX selectivity ratios; Outcome: ulcerogenicity index). Align with FINER criteria to ensure novelty (e.g., exploring epigenetic effects via histone deacetylase inhibition assays) .

Q. How should researchers address ethical considerations in sharing this compound trial data for secondary studies?

  • Guidelines : Obtain IRB approval for data anonymization and repository deposition (e.g., ClinicalTrials.gov ). Specify access protocols in informed consent forms, including restrictions on commercial use and mandatory attribution .

特性

IUPAC Name

(2R)-2-[4-(2-methylpropyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H2,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUQKCDCQVNKLW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901236322
Record name (αR)-α-Methyl-4-(2-methylpropyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121839-78-9
Record name (αR)-α-Methyl-4-(2-methylpropyl)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121839-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibuprofenamide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121839789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (αR)-α-Methyl-4-(2-methylpropyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IBUPROFENAMIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMA883899Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Oxan-3-ylmethanesulfonic acid
Oxan-3-ylmethanesulfonic acid
(R)-Ibuprofenamide
Oxan-3-ylmethanesulfonic acid
Oxan-3-ylmethanesulfonic acid
(R)-Ibuprofenamide
Oxan-3-ylmethanesulfonic acid
Oxan-3-ylmethanesulfonic acid
(R)-Ibuprofenamide
Oxan-3-ylmethanesulfonic acid
Oxan-3-ylmethanesulfonic acid
(R)-Ibuprofenamide
Oxan-3-ylmethanesulfonic acid
(R)-Ibuprofenamide
Oxan-3-ylmethanesulfonic acid
Oxan-3-ylmethanesulfonic acid
(R)-Ibuprofenamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。